molecular formula C13H16N2O2S2 B2393625 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351634-87-1

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2393625
CAS No.: 1351634-87-1
M. Wt: 296.4
InChI Key: NFCVWAPRWRPNQA-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a compound characterized by the presence of thiophene rings and urea functionality

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of thiophene derivatives with urea under specific conditions. The synthetic route may include the following steps:

    Starting Materials: Thiophene-2-carbaldehyde and thiophene-2-methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds like 2-thiophenemethanol and 2-thiophenecarboxylic acid share structural similarities but differ in their functional groups and reactivity.

    Urea derivatives: Compounds like N,N’-dimethylurea and N,N’-diethylurea have similar urea functionality but differ in their substituents and properties.

The uniqueness of this compound lies in its specific combination of thiophene rings and urea functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-13(17,11-5-3-7-19-11)9-15-12(16)14-8-10-4-2-6-18-10/h2-7,17H,8-9H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVWAPRWRPNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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